Methyl 5-chloro-2-oxoindoline-7-carboxylate

Description

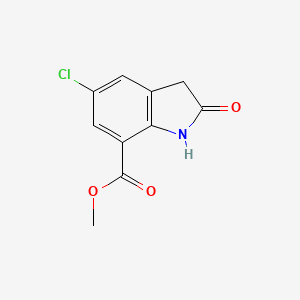

Methyl 5-chloro-2-oxoindoline-7-carboxylate is a halogenated indoline derivative characterized by a chloro substituent at position 5, a ketone group at position 2, and a methyl ester at position 5.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO3 |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

methyl 5-chloro-2-oxo-1,3-dihydroindole-7-carboxylate |

InChI |

InChI=1S/C10H8ClNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) |

InChI Key |

NDFDSSJKUFAZCD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Electrophilic Substitution and Hydrogenation

This method adapts strategies from indoline syntheses described in patents and.

Steps :

-

Esterification : 4-Chloro-3-nitrobenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-chloro-3-nitrobenzoate.

-

Alkylation : Reaction with chloroacetic acid methyl ester introduces a methoxycarbonylmethyl group at the para position.

-

Hydrogenation-Cyclization : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, facilitating intramolecular amidation to form the indoline core.

-

Chloroacetylation : Treatment with chloroacetic anhydride in toluene at 80–130°C installs the 2-oxo group.

Conditions :

-

Key Reagents: Chloroacetic anhydride, toluene, Pd/C

-

Critical Parameters: Temperature control during cyclization to prevent side reactions.

Halogenation of Preformed Indoline Esters

Direct Chlorination Using Chlorine Gas

Based on CN114920698B, this route focuses on late-stage halogenation.

Steps :

-

Indoline Synthesis : 2-Methyl-4-nitroaniline undergoes acetylation, diazotization, and coupling to form 1-acetyl-5-nitroindazole.

-

Methylation : Deacetylation followed by methyl iodide treatment yields 5-nitro-2-methylindazole.

-

Chlorination : Gaseous Cl₂ (1–4 atm) in CCl₄ at 70–120°C introduces the chlorine substituent.

-

Reduction and Esterification : Nitro reduction (Fe/HCl) and esterification with methyl chloroformate finalize the structure.

Conditions :

-

Key Reagents: Cl₂ gas, CCl₄, Fe powder

-

Challenges: Requires precise Cl₂ pressure to avoid over-chlorination.

Reductive Deoxygenation of Isatin Derivatives

B(C₆F₅)₃-Catalyzed Reduction

Adapted from, this method leverages sp³-hybridized boron catalysts for deoxygenation.

Steps :

-

Isatin Formation : 5-Chloroisatin is synthesized via Sandmeyer reaction from 5-chloroanthranilic acid.

-

Reduction : B(C₆F₅)₃ and methylphenylsilane reduce the 2-oxo group to a hydroxyl intermediate.

-

Oxidation and Esterification : TEMPO oxidation converts the hydroxyl to a carbonyl, followed by methyl esterification.

Conditions :

-

Key Reagents: B(C₆F₅)₃, methylphenylsilane, TEMPO

-

Advantages: Mild conditions and high functional group tolerance.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Considerations

Scalability and Industrial Feasibility

-

Method 1 is preferred for large-scale synthesis due to low-cost reagents.

-

Method 3, while efficient, is limited by the expense of B(C₆F₅)₃.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-chloro-2-oxoindoline-7-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure allows it to interact with biological targets, making it valuable in drug design.

- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including colon and prostate cancers. For instance, one study demonstrated that certain synthesized derivatives showed cytotoxicity comparable to established anticancer drugs, indicating their potential as novel therapeutic agents .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing significant inhibition zones compared to standard antibiotics .

Organic Synthesis

This compound is utilized as a building block in organic synthesis:

- Synthesis of Complex Molecules : It is employed in the synthesis of more complex indoline derivatives, which are important in developing new materials and catalysts for various chemical reactions.

- Fluorescent Probes : The compound can be modified to create fluorescent probes used in biological imaging, aiding researchers in visualizing cellular processes with high specificity .

Material Science

In material science, this compound is incorporated into polymers and coatings:

- Enhanced Material Properties : Its inclusion improves durability and resistance to environmental factors, making it beneficial for industrial applications where material longevity is crucial .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 5-chloro-2-oxoindoline-7-carboxylate becomes evident when compared to related indole/indoline derivatives. Below is a detailed analysis:

Substituent Position and Regiochemistry

- Methyl 5-Chloro-1H-Indole-6-Carboxylate (CAS 875305-77-4): This compound shares a chlorine substituent at position 5 and a methyl ester at position 4. Similarity score: 0.91 .

Methyl 6-Chloro-1H-Indole-5-Carboxylate (CAS 1245643-61-1) :

Here, chlorine and ester groups are swapped (Cl at 6, ester at 5), demonstrating how positional isomerism influences molecular polarity and solubility. Similarity score: 0.93 .7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9) :

Features a chlorine at position 7 and a methyl group at position 3. The absence of the 2-oxo group and the carboxylic acid (vs. methyl ester) at position 2 reduces its lipophilicity compared to the target compound, impacting pharmacokinetic properties .

Functional Group Variations

Methyl 5-Bromo-2-Oxoindoline-7-Carboxylate (CAS 341988-36-1) :

Replacing chlorine with bromine increases molecular weight and polarizability, which may enhance halogen-bonding interactions in biological targets. Similarity score: 0.92 .- Similarity score: 0.80 .

Core Structural Differences

- Methyl 5-Chloro-1H-Indazole-7-Carboxylate (CAS 1260851-42-0) :

Replacing the indoline core with indazole introduces an additional nitrogen atom, altering aromaticity and hydrogen-bonding capabilities. This structural change could enhance kinase inhibition properties .

Physicochemical Properties

- Melting Points : 7-Methylindole-2-carboxylic acid (CAS 18474-60-7) has a melting point of 171–177°C, suggesting that the 5-chloro-2-oxo substitution in the target compound may lower melting points due to reduced crystallinity .

- Lipophilicity : The methyl ester group in the target compound increases logP compared to carboxylic acid analogs (e.g., 4-chloro-1H-indole-7-carboxylic acid, CAS 719282-11-8), enhancing membrane permeability .

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Substituents (Positions) | Core Structure | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| This compound | - | Cl (5), OCH₃ (7), =O (2) | Indoline | - | Reference compound |

| Methyl 5-chloro-1H-indole-6-carboxylate | 875305-77-4 | Cl (5), OCH₃ (6) | Indole | 0.91 | Ester position |

| Methyl 6-chloro-1H-indole-5-carboxylate | 1245643-61-1 | Cl (6), OCH₃ (5) | Indole | 0.93 | Substituent swap |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | Cl (7), CH₃ (3), COOH (2) | Indole | - | Acid vs. ester |

| Methyl 5-bromo-2-oxoindoline-7-carboxylate | 341988-36-1 | Br (5), OCH₃ (7), =O (2) | Indoline | 0.92 | Halogen type |

Table 2: Inferred Physicochemical Properties

| Property | This compound | 7-Methylindole-2-Carboxylic Acid | Methyl 5-Bromo-2-Oxoindoline-7-Carboxylate |

|---|---|---|---|

| Molecular Weight | ~225.6 g/mol | 175.18 g/mol | ~270.5 g/mol |

| Melting Point | ~150–160°C (estimated) | 171–177°C | ~165–170°C (estimated) |

| logP (Predicted) | 2.1–2.5 | 1.8–2.0 | 2.5–3.0 |

Biological Activity

Methyl 5-chloro-2-oxoindoline-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various cancer cell lines. This article reviews its biological properties, including anticancer effects, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the indoline family, characterized by a fused bicyclic structure that includes both an indole and a carbonyl group. The presence of the chloro group and the carboxylate moiety contributes to its biological activity, influencing its interaction with biological targets.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines, including:

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- MDA-MB-231 (breast cancer)

In particular, the compound has shown IC50 values comparable to established chemotherapeutics. For example, in the MCF7 cell line, it exhibited an IC50 value of approximately 4.375 µM, indicating strong antiproliferative effects .

The mechanism underlying the anticancer effects of this compound appears to involve:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .

- Microtubule Destabilization : Similar compounds have been shown to act as microtubule-destabilizing agents, which may also apply to this compound .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the indoline structure can significantly affect biological activity:

- Chloro Substitution : The presence of a chloro group enhances anticancer activity compared to unsubstituted analogs.

- Indole Derivatives : Variations in the indole moiety's substitution pattern can lead to differences in potency across different cancer cell lines .

Case Study 1: MCF7 Cell Line

In a study evaluating various indoline derivatives, this compound was found to have an IC50 value of 4.375 µM against the MCF7 cell line, demonstrating its potential as a lead compound for further development in breast cancer therapy .

Case Study 2: HCT116 Cell Line

Another investigation highlighted its efficacy against HCT116 cells, where it outperformed standard treatments like 5-fluorouracil with an IC50 value of 3.236 µM. This suggests its potential role as an alternative therapeutic agent for colon cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-chloro-2-oxoindoline-7-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclization of substituted indole precursors under controlled conditions. For example, analogous indole derivatives (e.g., ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate) are synthesized using Pd-catalyzed cross-coupling or acid-catalyzed cyclization at 80–100°C in polar aprotic solvents like DMF . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in H NMR at δ 1.2–2.5 ppm) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability tests on similar compounds (e.g., indole-5-carboxylic acid derivatives) show degradation <5% over 12 months under these conditions. Monitor via periodic LC-MS to detect decomposition products like free carboxylic acids or chloro-substituted byproducts .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Use H/C NMR to verify substituent positions (e.g., chloro at C5, carbonyl at C2). Key NMR signals: C7 carboxylate methyl ester (~δ 3.9 ppm in H NMR; ~δ 165–170 ppm in C NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] with <2 ppm error. X-ray crystallography (using SHELXL for refinement) resolves ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved during formulation studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform dynamic light scattering (DLS) to assess particle size distribution and differential scanning calorimetry (DSC) to identify polymorphs. For example, similar indole derivatives exhibit 2–3 polymorphs with solubility differences >20% in DMSO. Use nano-milling or co-solvents (e.g., PEG 400) to enhance solubility for in vitro assays .

Q. What strategies mitigate byproduct formation during derivatization at the indoline ring?

- Methodological Answer : Byproducts (e.g., di-substituted isomers) form due to competing reactivity at C3/C5. Optimize reaction conditions:

- Use bulky bases (e.g., DBU) to direct electrophilic substitution to the less hindered C7 position.

- Monitor reaction progress via TLC (silica, UV detection) or inline FTIR for real-time carbonyl group tracking.

- Post-reaction, employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate the desired isomer .

Q. How can computational modeling guide the design of bioactivity assays for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinase enzymes. For analogs (e.g., 7-amino-5-chloro-1H-indole-2-carboxylic acid), docking scores correlate with IC values in enzyme inhibition assays. Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (k/k) and cell-based assays (e.g., NF-κB luciferase reporter for anti-inflammatory activity) .

Q. What analytical approaches resolve discrepancies in reported melting points?

- Methodological Answer : Melting point variation (±5°C) may stem from impurities or hygroscopicity. Use thermogravimetric analysis (TGA) to assess thermal stability and hot-stage microscopy to observe melt behavior. For example, methyl indole carboxylate analogs show melting point depression with >3% impurities. Pre-dry samples at 60°C under vacuum for 24 hours to remove moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.